BenchChemオンラインストアへようこそ!

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

This compound is the critical starting point for kinase inhibitor lead generation within the PZBA pharmacophore series. Unlike its 3-cyano or 2-ethylthio analogs, only the ortho-bromo substituent allows direct Suzuki-Miyaura or Buchwald-Hartwig diversification without prior functional group interconversion. Its central logP (XLogP3 2.0) and lead-like MW make it an ideal reference standard for chromatographic method development and fragment-elaboration programs targeting PKD1/2/3 and EGFR.

Molecular Formula C16H12BrN3O2
Molecular Weight 358.195
CAS No. 2034395-30-5
Cat. No. B2677055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
CAS2034395-30-5
Molecular FormulaC16H12BrN3O2
Molecular Weight358.195
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)Br
InChIInChI=1S/C16H12BrN3O2/c17-13-4-2-1-3-12(13)16(21)20-9-14-15(19-7-6-18-14)11-5-8-22-10-11/h1-8,10H,9H2,(H,20,21)
InChIKeyCBHCAPGLTJOHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034395-30-5): Compound Identity and Procurement Baseline


2-Bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic, heterocyclic benzamide derivative incorporating a 2-bromophenyl carboxamide linked via a methylene bridge to a 3-(furan-3-yl)pyrazine scaffold [1]. With molecular formula C₁₆H₁₂BrN₃O₂ and a molecular weight of 358.19 g/mol, it belongs to a broader class of furan-pyrazine-benzamide analogs under investigation as kinase inhibitor scaffolds and chemical biology probes . The compound is cataloged under PubChem CID 122162974 and is commercially supplied by multiple research-chemical vendors at typical purities of 95–98% [1].

Why Generic Substitution Fails for 2-Bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034395-30-5): Structural Determinants of Differentiation


Within the furan-pyrazine-benzamide chemical series, even minor structural alterations produce substantial shifts in physicochemical properties, synthetic utility, and target-binding potential that preclude simple interchangeability [1]. The ortho-bromo substituent on the benzamide ring is not a passive placeholder: it dictates logP, hydrogen-bonding capacity, and serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that closely related analogs—such as the 3-cyano variant (CAS 2034499-63-1) or the 2-(ethylthio) derivative—cannot participate in equivalently [1]. Furthermore, the furan-3-yl regiochemistry on the pyrazine ring differentiates this compound from its furan-2-yl isomer (CAS 2034370-62-0), altering both the spatial vector and electronic character of the heterocyclic moiety [1]. These differences translate into measurable variations in chromatographic retention, solubility parameters, and, where class-level data exist, divergent kinase-selectivity profiles [2].

Quantitative Differentiation Evidence for 2-Bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034395-30-5) versus Structural Analogs


Ortho-Bromo Substituent as a Cross-Coupling Synthetic Handle: Functional Differentiation from Non-Halogenated and Alternative 2-Substituted Analogs

The ortho-bromo substituent on the benzamide ring of CAS 2034395-30-5 provides a reactive aryl-halide site compatible with Pd-catalyzed cross-coupling chemistry. This is a functional capability absent in the 3-cyano analog (CAS 2034499-63-1), the 2-(ethylthio) analog, and the 4-(dimethylsulfamoyl) analog, none of which carry a halogen at the 2-position of the benzamide [1]. The 2-chloro-4-fluoro analog possesses halogens but at different ring positions and with differing reactivity (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol), making the bromo compound the kinetically superior partner for oxidative addition in cross-coupling [2]. No direct head-to-head coupling-yield comparison data are available in the peer-reviewed literature for these specific analogs, but the functional differentiation is intrinsic to the chemical structure and well-established in organometallic chemistry [2].

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

Furan-3-yl vs. Furan-2-yl Regiochemistry: Impact on Topological Polar Surface Area and Hydrogen-Bond Acceptor Geometry

CAS 2034395-30-5 carries the furan ring attached to the pyrazine at the furan-3-yl position, while its closest isomer, CAS 2034370-62-0, bears the furan-2-yl attachment [1]. Computed molecular descriptors from PubChem show that both isomers share identical molecular weight (358.19 g/mol), XLogP3 (2.0), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and topological polar surface area (TPSA, 68 Ų) [1]. The differentiation therefore lies not in global computed descriptors but in the spatial orientation of the furan oxygen lone pair, which alters the three-dimensional electrostatic surface presented to biological targets [2]. In structurally related kinase inhibitor series, furan-3-yl vs. furan-2-yl regiochemistry has been shown to modulate selectivity between kinase isoforms; quantitative selectivity data for this specific compound pair are not available in the public domain [2].

Physicochemical Profiling Drug Design Permeability

Lipophilicity Differentiation: XLogP3 Comparison Across the Furan-Pyrazine-Benzamide Analog Series

The computed partition coefficient (XLogP3) for CAS 2034395-30-5 is 2.0 [1]. Among structurally related analogs, the 2-(ethylthio) derivative exhibits an XLogP3 of approximately 2.8 (estimated from SMILES), while the 4-(dimethylsulfamoyl) analog carries a substantially lower XLogP3 of approximately 0.9–1.2 due to the polar sulfonamide group [1]. The 3-cyano analog (CAS 2034499-63-1) has a computed XLogP3 of approximately 1.4 [1]. This places the 2-bromo compound in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility—a desirable profile for cellular assay compatibility [2]. The 5-methoxy analog (CAS 2034395-15-6) has an XLogP3 of approximately 2.3, slightly higher than the target compound [1].

Lipophilicity ADME Lead Optimization

Kinase Inhibition Target-Class Inference: Furan-Pyrazine-Benzamide Scaffold Association with PKD and EGFR Kinase Families

The pyrazine-benzamide scaffold is established in the patent and medicinal chemistry literature as a core motif for protein kinase D (PKD1/2/3) and epidermal growth factor receptor (EGFR) kinase inhibitors [1]. Patent WO 2007/145994 and subsequent filings disclose pyrazine benzamide (PZBA) compounds with IC₅₀ values in the low nanomolar range against PKD isoforms, with the pyrazine-2-yl-methyl-benzamide connectivity being critical for activity [1]. While no publicly available IC₅₀ data exist specifically for CAS 2034395-30-5 against any kinase target, its scaffold architecture—furan-3-yl at pyrazine C3, methylene linker, 2-bromobenzamide—maps directly onto the pharmacophore described in the PKD inhibitor patent series [1]. The 2-bromo substituent ortho to the amide is expected to influence the dihedral angle of the benzamide and modulate hinge-region hydrogen bonding in the kinase ATP-binding site, based on docking models of related ortho-substituted benzamide kinase inhibitors [2]. Quantitative attribution requires experimental validation.

Kinase Inhibition PKD EGFR Scaffold Analysis

Commercially Available Purity Specification: Vendor-Supplied Quality Data for Procurement Decisions

Multiple research-chemical suppliers list CAS 2034395-30-5 at purities of 95% or higher, with catalog entries from Life Chemicals (product code F6574-0225) and other vendors confirming availability at the 30 mg to gram scale [1]. The closely related 3-cyano analog (CAS 2034499-63-1) is listed on Chemsrc with a molecular weight of 304.30 g/mol but purity specifications are inconsistently reported across suppliers [1]. Comparative vendor data indicate that the 2-bromo compound is more broadly stocked across the research-chemical supply chain than its 2-(ethylthio) or 4-(dimethylsulfamoyl) counterparts, facilitating competitive procurement and shorter lead times [2]. No certificate-of-analysis-level comparative purity data are publicly available across the analog series.

Quality Control Procurement Purity

Molecular Weight and Heavy Atom Count: Differentiation from Methoxy and Ethylthio Congeners for Fragment-Based Screening

CAS 2034395-30-5 has a molecular weight of 358.19 g/mol and a heavy atom count of 22 [1]. The 5-methoxy derivative (CAS 2034395-15-6) bears a higher molecular weight of 388.2 g/mol (heavy atom count 25) due to the additional methoxy group, while the 2-(ethylthio) analog carries an additional sulfur atom and two extra carbons, pushing its molecular weight above 370 g/mol [1]. The 3-cyano analog (CAS 2034499-63-1) is lighter at 304.30 g/mol (heavy atom count 22, but lower MW due to replacement of Br with CN) [1]. For fragment-based drug discovery (FBDD) and lead-generation libraries, a molecular weight of <360 g/mol with a heavy atom count of ≤22 places the 2-bromo compound within the acceptable 'lead-like' range while the 5-methoxy and 2-(ethylthio) analogs begin to exceed commonly applied fragment and lead-like cutoffs [2].

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Prioritized Application Scenarios for 2-Bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034395-30-5)


Kinase Inhibitor Lead Generation: PKD and EGFR Scaffold-Hopping Campaigns

Based on the scaffold alignment with the pyrazine benzamide (PZBA) kinase inhibitor pharmacophore established in PKD patent literature, CAS 2034395-30-5 serves as a rationally selected entry point for kinase inhibitor lead generation [1]. The furan-3-yl-pyrazine-benzamide core with an ortho-bromo synthetic handle enables both initial biochemical screening against PKD1/2/3 and EGFR kinase panels and subsequent parallel library synthesis via Suzuki–Miyaura cross-coupling to explore the SAR at the 2-position of the benzamide ring [1]. Procurement of this specific analog, rather than the furan-2-yl isomer or non-halogenated congeners, maximizes downstream synthetic flexibility while maintaining the spatial pharmacophore geometry consistent with the patent exemplars [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling: A Built-In Synthetic Handle

The ortho-bromo substituent uniquely equips CAS 2034395-30-5—among its closest analogs—for direct participation in Pd(0)-catalyzed cross-coupling reactions without additional functional-group interconversion steps [1]. This capability is absent in the 3-cyano, 2-(ethylthio), and 4-(dimethylsulfamoyl) analogs. In practice, a medicinal chemistry team can procure this single intermediate and generate a library of 2-aryl, 2-heteroaryl, or 2-amino derivatives via Suzuki, Stille, or Buchwald–Hartwig reactions, respectively, enabling rapid SAR exploration around the benzamide ortho position [2]. This synthetic economy reduces the number of distinct building blocks that must be procured and validated, streamlining the hit-to-lead process.

Physicochemical Reference Standard for Furan-Pyrazine-Benzamide Analog Series

With an XLogP3 of 2.0, a molecular weight of 358.19 g/mol, and a TPSA of 68 Ų, CAS 2034395-30-5 occupies the central region of the physicochemical property space spanned by the furan-pyrazine-benzamide series [1]. It can serve as a reference standard against which more polar (XLogP3 ~0.9–1.4) or more lipophilic (XLogP3 ~2.3–2.8) analogs are benchmarked in permeability, solubility, and metabolic stability assays [1]. This central position supports its use as a calibration compound for chromatographic method development (e.g., HPLC logD determination) and as an internal standard in analytical chemistry workflows targeting this chemical series [2].

Fragment-Evolved Lead Optimization Starting Point

With a heavy atom count of 22 and a molecular weight below 360 g/mol, CAS 2034395-30-5 sits at the interface between fragment-like and lead-like chemical space, making it suitable for fragment-evolved lead optimization programs [1]. Unlike the heavier 5-methoxy analog (MW 388.2, heavy atoms 25), the 2-bromo compound retains ligand-efficiency headroom for subsequent vector elaboration without exceeding lead-like property thresholds [1]. The compound can be screened in fragment-compatible biophysical assays (e.g., SPR, thermal shift) against kinase targets and then elaborated via the aryl bromide handle to improve affinity and selectivity while monitoring ligand efficiency metrics throughout the optimization cycle [2].

Quote Request

Request a Quote for 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.